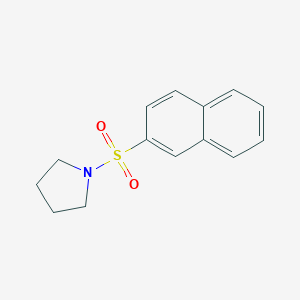

1-Naphthalen-2-ylsulfonylpyrrolidine

Descripción

Propiedades

Número CAS |

111659-88-2 |

|---|---|

Fórmula molecular |

C14H15NO2S |

Peso molecular |

261.34g/mol |

Nombre IUPAC |

1-naphthalen-2-ylsulfonylpyrrolidine |

InChI |

InChI=1S/C14H15NO2S/c16-18(17,15-9-3-4-10-15)14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11H,3-4,9-10H2 |

Clave InChI |

QVAQDBIMJPJMDG-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

SMILES canónico |

C1CCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Core Structural Variations

- Pyrrolidine Derivatives :

Fluorolintane isomers () share the pyrrolidine core but substitute it with fluorophenyl and phenethyl groups. Unlike 1-Naphthalen-2-ylsulfonylpyrrolidine, these lack the sulfonyl-naphthalene system, resulting in distinct pharmacological profiles due to altered lipophilicity and steric bulk. - Naphthalene Derivatives: 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one (): Features a propenone bridge between naphthalene and pyridine. The absence of sulfonyl and pyrrolidine groups reduces hydrogen-bonding capacity compared to the target compound.

Substituent Effects

- Sulfonyl vs. Nitro Groups :

The sulfonyl group in 1-Naphthalen-2-ylsulfonylpyrrolidine enhances solubility in polar solvents and stabilizes negative charge, unlike the nitro group in 1-Nitronaphthalene, which primarily deactivates the aromatic ring toward electrophilic substitution . - Positional Isomerism: Compounds like 1-[Phenyl(pyridin-2-ylamino)methyl]-2-naphthol () use the 2-naphthol group, which introduces hydrogen-bonding capabilities (O–H⋯N interactions) absent in the sulfonyl-linked target compound.

Analytical Characterization

- Spectroscopic Data :

- Methyl 1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylate () is characterized by SMILES (COC(…)C=O) and InChI identifiers, providing benchmarks for verifying sulfonylpyrrolidine derivatives.

- Fluorolintane isomers () use GC-MS and NMR for isomer differentiation, applicable to assessing purity in sulfonamide analogues.

- Crystallographic Insights :

Dihedral angles (~72°) between aromatic rings in naphthol derivatives () suggest conformational rigidity, contrasting with the flexible pyrrolidine-sulfonyl linkage in the target compound.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.